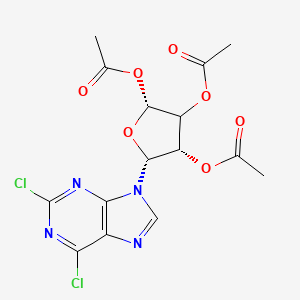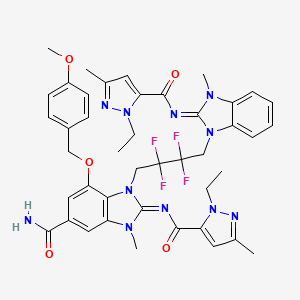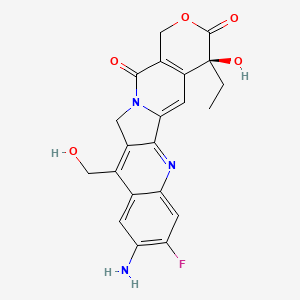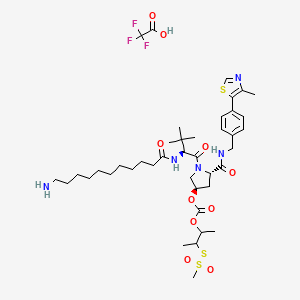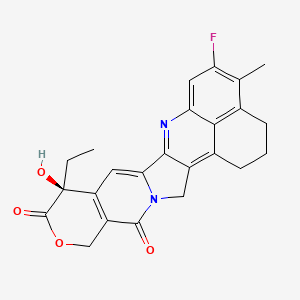
5-Hydroxymethyl xylouridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxymethyl xylouridine is a thymidine analog, which means it is structurally similar to thymidine, a nucleoside component of DNA. This compound is known for its insertional activity towards replicated DNA, making it useful for labeling cells and tracking DNA synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxymethyl xylouridine typically involves the modification of thymidine. One common method includes the hydroxymethylation of the thymidine molecule. The reaction conditions often require specific catalysts and controlled environments to ensure the correct addition of the hydroxymethyl group .
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using automated reactors. The process includes precise control of temperature, pH, and reaction time to achieve high yields and purity. The use of advanced purification techniques, such as chromatography, ensures the removal of impurities and by-products .
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxymethyl xylouridine undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxymethyl group to a methyl group.
Substitution: The hydroxymethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and pH levels .
Major Products
The major products formed from these reactions include various derivatives of this compound, such as 5-formyl xylouridine and 5-carboxyl xylouridine, depending on the specific reaction and conditions used .
Aplicaciones Científicas De Investigación
5-Hydroxymethyl xylouridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in cell labeling and tracking DNA synthesis, making it valuable in studies of cell proliferation and DNA replication.
Medicine: Investigated for its potential use in antiviral and anticancer therapies due to its ability to interfere with DNA synthesis.
Industry: Utilized in the production of nucleoside analogs for various biochemical applications
Mecanismo De Acción
The mechanism of action of 5-Hydroxymethyl xylouridine involves its incorporation into replicating DNA. As a thymidine analog, it competes with natural thymidine for incorporation into DNA strands. Once incorporated, it can disrupt normal DNA synthesis and function, leading to cell cycle arrest or apoptosis. This property makes it useful in research and potential therapeutic applications .
Comparación Con Compuestos Similares
Similar Compounds
5-Methyl xylouridine: Similar in structure but lacks the hydroxymethyl group.
5-Formyl xylouridine: Contains a formyl group instead of a hydroxymethyl group.
5-Carboxyl xylouridine: Contains a carboxyl group instead of a hydroxymethyl group
Uniqueness
5-Hydroxymethyl xylouridine is unique due to its specific hydroxymethyl group, which allows for distinct chemical reactions and biological activities. Its ability to label cells and track DNA synthesis sets it apart from other thymidine analogs, making it a valuable tool in various research fields .
Propiedades
Fórmula molecular |
C10H14N2O7 |
|---|---|
Peso molecular |
274.23 g/mol |
Nombre IUPAC |
1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(hydroxymethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C10H14N2O7/c13-2-4-1-12(10(18)11-8(4)17)9-7(16)6(15)5(3-14)19-9/h1,5-7,9,13-16H,2-3H2,(H,11,17,18)/t5-,6?,7+,9-/m1/s1 |
Clave InChI |
VQAJJNQKTRZJIQ-AOXOCZDOSA-N |
SMILES isomérico |
C1=C(C(=O)NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)O)O)CO |
SMILES canónico |
C1=C(C(=O)NC(=O)N1C2C(C(C(O2)CO)O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


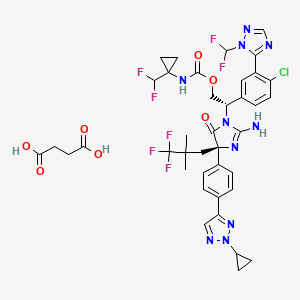
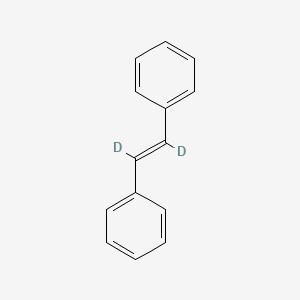
![1,5-Dihydroxy-4,8-bis[[2-(methylamino)ethyl]amino]-9,10-anthracenedione](/img/structure/B12393898.png)


![4-[4-[[4-Amino-6-(3-chloro-4-methylanilino)-1,3,5-triazin-2-yl]methyl]piperazin-1-yl]phenol](/img/structure/B12393915.png)
![(1R,2R,4S,6S,12S,16S)-10-[(1E,3E,5E)-hepta-1,3,5-trienyl]-2,4-dihydroxy-6-methyl-7,11-dioxatricyclo[7.6.1.012,16]hexadeca-9,13-diene-8,15-dione](/img/structure/B12393918.png)
